molecular formula C10H11N3 B3053422 3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE CAS No. 53661-19-1

3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE

Cat. No.: B3053422
CAS No.: 53661-19-1
M. Wt: 173.21 g/mol
InChI Key: KBLVALNQDHHHHA-UHFFFAOYSA-N
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Description

3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile: is a chemical compound with the molecular formula C10H11N3 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-amino-1,2,4-triazole with malononitrile and aryl aldehydes in the presence of a base such as sodium hydroxide in ethanol . This reaction can be carried out under heating or ultrasonic irradiation to improve yields and reaction rates.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the isoquinoline ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of tetrahydroisoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its activity against various pathogens and its potential use in treating neurodegenerative disorders .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The exact mechanism of action of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and nitrile functional groups. These interactions can modulate biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is unique due to its combination of the isoquinoline core with amino and nitrile functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-amino-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-5-9-8-4-2-1-3-7(8)6-13-10(9)12/h6H,1-4H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLVALNQDHHHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=NC=C2C1)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201898
Record name 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53661-19-1
Record name 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53661-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053661191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC252082
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE
Reactant of Route 2
3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE
Reactant of Route 3
3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE
Reactant of Route 4
3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE
Reactant of Route 5
3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE
Reactant of Route 6
3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE

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